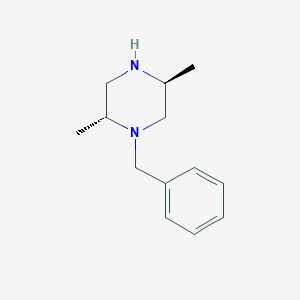

(2R,5S)-1-benzyl-2,5-dimethylpiperazine

Description

BenchChem offers high-quality (2R,5S)-1-benzyl-2,5-dimethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5S)-1-benzyl-2,5-dimethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,5S)-1-benzyl-2,5-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTCHBVEUFDSIK-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224709 | |

| Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-88-3 | |

| Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,5S)-1-benzyl-2,5-dimethylpiperazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral disubstituted piperazine that serves as a crucial building block in medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable intermediate in the synthesis of complex, high-value molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its significant role in the development of therapeutic agents, with a focus on its application as a precursor to delta-opioid receptor agonists.

Core Chemical and Physical Properties

(2R,5S)-1-benzyl-2,5-dimethylpiperazine, also known as trans-1-benzyl-2,5-dimethylpiperazine, is a derivative of piperazine with a benzyl group on one nitrogen and methyl groups at the 2 and 5 positions. The (2R,5S) stereochemistry indicates a trans configuration of the two methyl groups relative to the piperazine ring. This specific spatial arrangement is critical for its utility in asymmetric synthesis and for the biological activity of its derivatives.[1]

The free base of this compound is less commonly available commercially than its dihydrochloride salt. The salt form exhibits enhanced water solubility, a desirable characteristic for pharmaceutical applications.[2] The hydrophobic nature of the benzyl and methyl groups influences its solubility and permeability in biological systems.[2]

Table 1: Physicochemical Properties of (2R,5S)-1-benzyl-2,5-dimethylpiperazine and its Precursor

| Property | (2R,5S)-1-benzyl-2,5-dimethylpiperazine (Free Base) | trans-2,5-Dimethylpiperazine (Precursor) |

| Molecular Formula | C₁₃H₂₀N₂ | C₆H₁₄N₂[3] |

| Molecular Weight | 204.31 g/mol | 114.19 g/mol [3] |

| Appearance | White to off-white solid (predicted) | White to yellow crystalline powder[3][4] |

| Melting Point | Data not available | 115-118 °C[5][6] |

| Boiling Point | Data not available | 162-165 °C[5] |

| Solubility | Soluble in organic solvents like dichloromethane and toluene.[7] | Soluble in water (50 g/100 mL at 20°C)[8] |

| CAS Number | 745031-35-0 (for the (2S,5S)-cis isomer, often used interchangeably in general descriptions) | 2815-34-1[3] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is typically achieved through the N-benzylation of the chiral precursor, trans-2,5-dimethylpiperazine. The following protocol is a representative method based on established procedures for the N-alkylation of piperazines.[7][9]

Causality in Experimental Choices:

-

Starting Material: The use of enantiomerically pure trans-2,5-dimethylpiperazine is crucial to obtain the desired stereoisomer of the final product.

-

Solvent: Anhydrous conditions are necessary to prevent hydrolysis of the reagents and side reactions.[7] Dichloromethane or toluene are suitable solvents for this reaction.[7]

-

Base: A non-nucleophilic base such as potassium carbonate is used to neutralize the acid formed during the reaction without competing with the piperazine nucleophile.

-

Purification: Column chromatography is a standard method for purifying the product from any unreacted starting materials and by-products.

Experimental Workflow:

Figure 1: General workflow for the synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of trans-2,5-dimethylpiperazine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (2 equivalents).

-

Addition of Reagent: Cool the mixture to 0°C in an ice bath. Add benzyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), and signals for the piperazine ring protons and the methyl groups.[10][11] The chemical shifts and coupling patterns of the piperazine ring protons will be complex due to its chair conformation.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the piperazine ring and the methyl groups.[8][12] The chemical shifts of the piperazine carbons are sensitive to the substitution pattern and stereochemistry.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of benzylpiperazines typically shows a prominent base peak at m/z 91, corresponding to the tropylium cation (C₇H₇⁺) formed from the benzyl group.[4][13] Other significant fragments would arise from the cleavage of the piperazine ring.[1][4] The molecular ion peak (M⁺) at m/z 204 should also be observable.

Infrared (IR) Spectroscopy:

The IR spectrum of (2R,5S)-1-benzyl-2,5-dimethylpiperazine would display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-C stretching of the aromatic ring.

Applications in Drug Development: A Precursor to Delta-Opioid Receptor Agonists

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a key intermediate in the synthesis of potent and selective delta-opioid receptor agonists, most notably SNC80.[7] SNC80 is a non-peptidic agonist that has been instrumental in studying the physiological and behavioral effects of delta-opioid receptor activation.[14][15]

The delta-opioid receptor, a G-protein coupled receptor (GPCR), is a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists like morphine. Activation of the delta-opioid receptor has been shown to produce antinociceptive (pain-relieving), antidepressant-like, and anxiolytic effects.[15]

Signaling Pathway of Delta-Opioid Receptor Agonists:

The binding of an agonist like an SNC80 derivative to the delta-opioid receptor initiates a cascade of intracellular signaling events. This primarily involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[14][15] This ultimately results in a reduction in neuronal excitability and neurotransmitter release, contributing to the observed pharmacological effects.[3][15]

Figure 2: Simplified signaling pathway of a delta-opioid receptor agonist.

Safety and Handling

As with all chemical reagents, (2R,5S)-1-benzyl-2,5-dimethylpiperazine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the safety data for related piperazine and benzylamine compounds, this substance should be considered as potentially harmful if swallowed, inhaled, or absorbed through the skin.[16][17][18] It may cause skin and eye irritation.[18]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[19]

Conclusion

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a stereochemically defined building block of significant importance in the field of medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, provides a valuable intermediate for the development of novel therapeutics, particularly those targeting the delta-opioid receptor. A thorough understanding of its chemical properties, synthesis, and biological context is essential for researchers and scientists working in drug discovery and development.

References

-

delta-Opioid receptor agonist SNC80 elicits peripheral antinociception via delta(1) and delta(2) receptors and activation of the l-arginine/nitric oxide/cyclic GMP pathway. (2005). Life Sciences, 78(1), 54-60. [Link]

-

Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. (2012). Journal of Analytical Toxicology, 36(4), 233-242. [Link]

-

Role of signalling molecules in behaviours mediated by the δ opioid receptor agonist SNC80. (2018). British Journal of Pharmacology, 175(6), 893-904. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

BZP/piperazines drug profile. (2018). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). RSC. Retrieved February 17, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2017). Revue Roumaine de Chimie, 62(11-12), 903-911. [Link]

-

¹H NMR Chemical Shifts. (2022). University of Puget Sound. Retrieved February 17, 2026, from [Link]

-

Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines. (2012). Tetrahedron Letters, 53(36), 4848-4851. [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)₃ mediated radical cyclizations. (2016). Molecules, 21(11), 1489. [Link]

-

(2R,5S)-2,5-Dimethylpiperazine. (n.d.). Chemsrc. Retrieved February 17, 2026, from [Link]

-

Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. Retrieved February 17, 2026, from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics, 2(4), 384-411. [Link]

-

1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 3. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. digital.csic.es [digital.csic.es]

- 7. (2R,5R)-1-Benzyl-2,5-dimethylpiperazine | 324750-43-8 | Benchchem [benchchem.com]

- 8. Sci-Hub: are you are robot? [sci-hub.jp]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 14. delta-Opioid receptor agonist SNC80 elicits peripheral antinociception via delta(1) and delta(2) receptors and activation of the l-arginine/nitric oxide/cyclic GMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of signalling molecules in behaviours mediated by the δ opioid receptor agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. fishersci.com [fishersci.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physical Properties of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral organic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a ubiquitous scaffold in pharmacologically active molecules, understanding its physical properties is paramount for its synthesis, purification, formulation, and ultimately, its therapeutic application. This guide provides a comprehensive overview of the core physical characteristics of (2R,5S)-1-benzyl-2,5-dimethylpiperazine and its dihydrochloride salt, offering both theoretical insights and practical, field-proven experimental protocols for their determination.

The specific stereochemistry of this molecule, with a trans arrangement of the two methyl groups on the piperazine ring, plays a crucial role in its three-dimensional structure and, consequently, its interaction with biological targets. This guide will delve into the key physical parameters that define this compound, providing a robust framework for its characterization in a research and development setting.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity. (2R,5S)-1-benzyl-2,5-dimethylpiperazine is most commonly available and handled in its dihydrochloride salt form due to its increased stability and crystallinity.

| Identifier | (2R,5S)-1-benzyl-2,5-dimethylpiperazine (Free Base) | (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride |

| Molecular Formula | C₁₃H₂₀N₂[1] | C₁₃H₂₂Cl₂N₂[2][3][4] |

| Molecular Weight | 204.31 g/mol [1] | 277.23 g/mol [2][3] |

| CAS Number | Not readily available | 198896-00-3[2][3][4] |

| Synonyms | trans-1-Benzyl-2,5-dimethylpiperazine | trans-1-Benzyl-2,5-dimethylpiperazine dihydrochloride[2] |

The structural formula of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is depicted below:

Figure 1: Chemical structure of (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

Physicochemical Properties: A Predictive and Comparative Analysis

| Property | Predicted/Comparative Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 15.27 Ų (for the free base)[2] | Influences membrane permeability and oral bioavailability. A lower TPSA, as seen here, is generally associated with better cell penetration. |

| LogP (Octanol-Water Partition Coefficient) | 2.7124 (for the free base)[2] | A measure of lipophilicity, which affects solubility, permeability, and metabolism. A LogP in this range suggests moderate lipophilicity. |

| Hydrogen Bond Donors | 1 (for the free base)[2] | Impacts solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 (for the free base)[2] | Influences solubility and interactions with biological targets. |

| Rotatable Bonds | 2 (for the free base)[2] | Relates to conformational flexibility, which can impact receptor binding affinity. |

Experimental Determination of Physical Properties

The following sections detail the standardized, field-proven methodologies for determining the key physical properties of (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities. For the dihydrochloride salt, a relatively high melting point is expected due to its ionic character. In contrast, the free base, if isolated as a solid, would likely have a lower melting point. For comparison, the related compound trans-2,5-dimethylpiperazine has a melting point of 115-118 °C[5]. Another piperazine derivative, 3-benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione, has a reported melting point of 180.2–182.7°C[6].

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point using a capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the sample of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.

-

Sources

- 1. (2S,5S)-1-Benzyl-2,5-dimethylpiperazine | 745031-35-0 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]

- 5. (2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1 | Chemsrc [chemsrc.com]

- 6. (2R,5R)-1-Benzyl-2,5-dimethylpiperazine | 324750-43-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Stereochemistry

(2R,5S)-1-benzyl-2,5-dimethylpiperazine possesses a piperazine ring with two methyl groups at the C2 and C5 positions in a cis configuration. The nitrogen atom at the 1-position is substituted with a benzyl group. The stereochemical designators (2R, 5S) define the absolute configuration at the two chiral centers. This specific spatial arrangement is critical for its intended biological activity and differentiates it from its other stereoisomers.

Figure 2. Predicted major fragmentation pathway of (2R,5S)-1-benzyl-2,5-dimethylpiperazine in EI-MS.

Key Expected Fragments:

| m/z | Proposed Fragment | Notes |

| 204 | [C₁₃H₂₀N₂]⁺˙ | Molecular ion. |

| 113 | [C₆H₁₃N₂]⁺ | Loss of the benzyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable and characteristic fragment for benzyl-containing compounds. This is often the base peak. [2] |

Experimental Protocol for MS:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC inlet for EI).

-

Ionization: Select the appropriate ionization method (EI or ESI).

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular weight and elucidate the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is expected to show characteristic absorption bands for the N-H, C-H, and aromatic C=C bonds.

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3400 | N-H stretch | Secondary amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2800 - 3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1100 - 1200 | C-N stretch | Amine |

| 700 - 750 and 690 - 710 | C-H out-of-plane bend | Monosubstituted benzene |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if it is a solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The comprehensive spectral analysis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is essential for its unambiguous characterization in synthetic and medicinal chemistry applications. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data based on established spectroscopic principles and data from structurally related compounds. Researchers working with this molecule can use this information as a reference for interpreting their experimental data, confirming the structure and stereochemistry, and assessing the purity of their samples. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the analytical characterization of this important chiral building block.

References

-

ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available from: [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... Available from: [Link]

-

PubChem. (2S,5S)-2,5-dimethylpiperazine | C6H14N2 | CID 61380. Available from: [Link]

-

PubMed. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Available from: [Link]

-

Academia.edu. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available from: [Link]

-

Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available from: [Link]

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

-

PubChem. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816. Available from: [Link]

-

MDPI. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Available from: [Link]

-

Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

-

National Institute of Standards and Technology. 1-Benzylpiperazine - NIST WebBook. Available from: [Link]

Sources

Introduction: The Significance of (2R,5S)-1-benzyl-2,5-dimethylpiperazine and ¹³C NMR

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (2R,5S)-1-benzyl-2,5-dimethylpiperazine. As a key chiral intermediate in pharmaceutical synthesis, a thorough understanding of its spectroscopic properties is essential for structural verification, purity assessment, and quality control. This document delves into the theoretical principles governing its ¹³C NMR spectrum, offers a detailed assignment of predicted chemical shifts, and presents a standardized protocol for experimental data acquisition.

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, and its stereochemistry often plays a critical role in pharmacological activity.[1] The specific enantiomer, (2R,5S), is a valuable building block in the synthesis of complex, enantiomerically pure molecules, including ligands for opioid receptors.[2][3]

¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[4][5] It provides detailed information about the carbon framework by detecting the chemical environment of each unique carbon atom.[4] For a molecule like (2R,5S)-1-benzyl-2,5-dimethylpiperazine, ¹³C NMR allows for the confirmation of the core piperazine structure, the presence and connectivity of the benzyl and dimethyl substituents, and provides insights into the molecule's stereochemistry.

Foundational Principles: Factors Influencing Chemical Shifts

The ¹³C NMR spectrum of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is governed by several key factors that determine the resonance frequency (chemical shift, δ) of each carbon atom.

-

Hybridization: Carbons in different hybridization states (sp³, sp²) resonate in distinct regions of the spectrum. The sp³-hybridized carbons of the piperazine ring and methyl groups appear upfield (lower ppm values), while the sp²-hybridized carbons of the benzyl group's aromatic ring appear downfield (higher ppm values).[4][6]

-

Electronegativity: The electron-withdrawing effect of the nitrogen atoms in the piperazine ring causes a downfield shift for adjacent carbons (α-carbons). This deshielding effect diminishes with distance.[4]

-

Substituent Effects: The N-benzyl and C-methyl groups introduce further shifts. The N-benzyl group, particularly its methylene carbon (CH₂), is influenced by the adjacent nitrogen. The aromatic carbons of the benzyl group exhibit characteristic shifts for a monosubstituted benzene ring. The methyl groups on the piperazine ring also have predictable chemical shifts.[7]

-

Stereochemistry: The cis relationship between the two methyl groups at the C2 and C5 positions influences their magnetic environment and that of the piperazine ring carbons due to steric interactions.

The logical relationship for predicting the spectrum is outlined below.

Caption: Logical workflow for ¹³C NMR spectral prediction and assignment.

Predicted ¹³C NMR Spectrum and Signal Assignment

While a publicly available experimental spectrum for this specific compound is not readily found, a highly accurate prediction can be generated based on established NMR prediction algorithms and data from analogous structures.[7][8][9] The predicted chemical shifts provide a reliable reference for experimental verification.

The structure with systematic numbering for NMR assignment is shown below.

Caption: Structure of (2R,5S)-1-benzyl-2,5-dimethylpiperazine with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Piperazine Ring | ||

| C2, C5 | 55 - 60 | α-carbons to nitrogen, deshielded. Substituted with methyl groups. |

| C3, C6 | 48 - 53 | β-carbons to the N-benzyl group, influenced by two nitrogens. |

| Substituents | ||

| C7 (Benzyl CH₂) | 60 - 65 | sp³ carbon attached to nitrogen and an aromatic ring. |

| C8 (Benzyl C, ipso) | 138 - 142 | Aromatic carbon attached to the CH₂ group. |

| C9, C13 (Benzyl C, ortho) | 128 - 131 | ortho aromatic carbons. |

| C10, C12 (Benzyl C, meta) | 127 - 129 | meta aromatic carbons. |

| C11 (Benzyl C, para) | 126 - 128 | para aromatic carbon. |

| C14, C15 (Methyl C) | 15 - 20 | sp³ carbons of the methyl groups, located in the upfield region. |

Note: These are estimated values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol for Data Acquisition

To obtain a high-quality ¹³C NMR spectrum, adherence to a standardized experimental protocol is crucial. The following steps outline a robust methodology for researchers.

1. Sample Preparation:

- Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For increased polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

- Concentration: Dissolve approximately 10-50 mg of (2R,5S)-1-benzyl-2,5-dimethylpiperazine in 0.6-0.7 mL of the chosen deuterated solvent.

- Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[10]

2. NMR Spectrometer Setup:

- Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to ensure homogeneity, which maximizes spectral resolution.

- Temperature: Set the experiment temperature, typically 25 °C (298 K), and allow it to equilibrate.

3. Data Acquisition Parameters:

- Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments). Broadband proton decoupling removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[4]

- Spectral Width: Set a spectral width of approximately 220-250 ppm to ensure all carbon signals are captured.

- Acquisition Time (AQ): Typically 1-2 seconds.

- Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient to allow for adequate relaxation of the carbon nuclei.

- Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required compared to ¹H NMR.[6] Typically, 128 to 1024 scans are accumulated to achieve a good signal-to-noise ratio.

4. Data Processing:

- Fourier Transform (FT): Apply an exponential line broadening factor (e.g., 1-2 Hz) and perform the Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

- Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

- Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).[10]

The workflow for acquiring and processing the spectrum is visualized below.

Caption: Standard workflow for ¹³C NMR spectroscopy from sample preparation to analysis.

Conclusion

The ¹³C NMR spectrum is a definitive analytical signature for (2R,5S)-1-benzyl-2,5-dimethylpiperazine. A comprehensive understanding of the factors that influence its chemical shifts allows for accurate prediction and interpretation of the spectrum. The distinct signals for the piperazine ring, benzyl moiety, and methyl groups provide unambiguous confirmation of the molecular structure. The experimental protocol detailed in this guide offers a standardized approach for obtaining high-quality, reproducible data, which is paramount for researchers and professionals in the field of drug development and chemical synthesis.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Accessed February 16, 2024. [Link]

-

Schröder, L., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(20), 6196. [Link]

-

Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440. [Link]

-

Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2491. [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 487-496. [Link]

-

National Institutes of Health. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Accessed February 16, 2024. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Accessed February 16, 2024. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]

-

Royal Society of Chemistry. Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp³)–H activation. Accessed February 16, 2024. [Link]

-

ACD/Labs. NMR Prediction. Accessed February 16, 2024. [Link]

-

ResearchGate. 13 C NMR spectrum of 1-benzyl-2,6-bis(4-ethoxyphenyl)-3,5-dimethylpiperidin-4-one 6. Accessed February 16, 2024. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Accessed February 16, 2024. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. Accessed February 16, 2024. [Link]

-

CASPER. Predict NMR Chemical Shifts. Accessed February 16, 2024. [Link]

-

13-C NMR Chemical Shift Table.pdf. Accessed February 16, 2024. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Accessed February 16, 2024. [Link]

-

Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-71. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. (2S,5S)-1-Benzyl-2,5-dimethylpiperazine | 745031-35-0 | Benchchem [benchchem.com]

- 3. (2R,5R)-1-Benzyl-2,5-dimethylpiperazine | 324750-43-8 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. compoundchem.com [compoundchem.com]

- 7. Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups / Journal of the Chemical Society, Perkin Transactions 2, 1972 [sci-hub.sg]

- 8. acdlabs.com [acdlabs.com]

- 9. Predict 13C carbon NMR spectra [nmrdb.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Guide: (2R,5S)-1-Benzyl-2,5-dimethylpiperazine Dihydrochloride

[1]

Executive Summary

(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride (CAS: 198896-00-3) is a stereochemically pure piperazine derivative used primarily as a chiral building block in medicinal chemistry.[1][2] It is the trans-isomer of the 1-benzyl-2,5-dimethylpiperazine system.[1][3] Its precise stereochemistry is essential for the synthesis of high-affinity ligands, most notably serving as a structural analog and precursor in the optimization of the SNC 80 class of delta-opioid receptor agonists.

This guide outlines the physicochemical profile, synthetic routes, and handling protocols for this compound, designed for researchers requiring high-purity chiral scaffolds.[1]

Chemical Identity & Stereochemistry[1][2][4][5][6][7][8]

The biological activity of piperazine-based drugs is often governed by the ring conformation and the orientation of substituents.[2] For 2,5-dimethylpiperazine derivatives, the trans relationship between the methyl groups locks the ring into a rigid conformation, minimizing entropic penalty upon receptor binding.

Nomenclature & Structure[1][7]

-

IUPAC Name: (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride[1][2][3]

-

Common Name: Trans-1-benzyl-2,5-dimethylpiperazine 2HCl[1]

-

Molecular Weight: 277.23 g/mol (Salt); 204.31 g/mol (Free Base)[1]

Stereochemical Configuration

Unlike 1,4-disubstituted cyclohexanes, where (R,S) often implies cis (meso), the nitrogen atoms in the piperazine ring alter the priority assignment.

-

Configuration: The (2R,5S) designation corresponds to the trans isomer.[1][3]

-

Geometry: The two methyl groups are oriented on opposite faces of the piperazine chair (diaxial or diequatorial depending on N-substitution), preventing the formation of a meso compound due to the N1-benzyl substitution.

Note on Enantiomers:

-

(2R,5S): The subject of this guide.

-

(2S,5R): The enantiomer, which is the direct precursor to the delta-opioid agonist (+)-SNC 80 .[5] Researchers must verify the specific enantiomer required for their target, as the (2R,5S) isomer will yield the opposite optical series (e.g., (-)-SNC 80 analogs).

Physicochemical Properties[1][6][8][9][10]

The dihydrochloride salt form is preferred for handling and storage due to its enhanced stability and water solubility compared to the hygroscopic free base.[1]

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[1] |

| Melting Point | 275°C – 285°C (decomp) | Sharp melting point indicates high enantiomeric purity.[1] |

| Solubility | Soluble in Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Ether).[1] |

| Chirality | Optically Active | Specific rotation |

| pKa | ~5.6 and ~9.8 | Estimated values for N1 (tertiary) and N4 (secondary) amines.[1] |

| Hygroscopicity | High | The dihydrochloride salt absorbs atmospheric moisture rapidly.[1] |

Synthesis & Manufacturing

The synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is rarely performed de novo from acyclic precursors in industrial settings.[1] Instead, it relies on the optical resolution of the commercially available trans-2,5-dimethylpiperazine racemate, followed by regioselective benzylation.

Core Synthetic Workflow

The following Graphviz diagram illustrates the resolution and functionalization pathway.

Figure 1: Synthetic pathway from racemic precursor to the final dihydrochloride salt.[1][6]

Protocol Highlights

-

Resolution: Racemic trans-2,5-dimethylpiperazine is treated with a chiral resolving agent (e.g., (1R,3S)-(+)-camphoric acid or tartaric acid derivatives) in ethanol.[1] The diastereomeric salt of the desired (2R,5S) isomer crystallizes out.

-

Regioselective Benzylation: The pure secondary diamine is treated with 1 equivalent of benzyl chloride.[1]

-

Critical Control Point: To prevent di-benzylation (forming the quaternary salt or N1,N4-dibenzyl product), the reaction is performed at low temperature (-10°C to 0°C) with slow addition of the electrophile.

-

-

Salt Formation: The crude free base is dissolved in ethanol, and HCl gas (or 4M HCl in dioxane) is added to precipitate the dihydrochloride salt.[1] This step further purifies the compound, removing any mono-hydrochloride or non-basic impurities.[1]

Applications in Drug Discovery[1]

Delta-Opioid Receptor (DOR) Ligands

This compound is the topological "parent" of the SNC 80 class of non-peptide opioids.

-

Mechanism: The rigid piperazine core orients the aromatic rings (benzyl and subsequent N4-modifications) to interact with the hydrophobic pockets of the DOR.

-

SAR Insight: The (2R,5S) stereochemistry dictates the vector of the N4-substituent. In the SNC 80 series, the (2S,5R) isomer is active; however, the (2R,5S) isomer is crucial for negative control studies and for exploring the stereochemical requirements of the receptor binding pocket.

Chiral Auxiliary & Catalysis

The rigid, chiral nature of the (2R,5S) backbone makes it an effective scaffold for:

Handling & Safety Profile

Hazard Identification

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).[1]

-

Signal Word: Warning.

Storage & Stability[1][3][10]

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] It must be stored in a tightly sealed container, preferably within a desiccator or under nitrogen.[1]

-

Temperature: Refrigerate (2-8°C) for long-term stability.

-

Shelf Life: 24 months if stored properly and protected from moisture.[1]

Self-Validating Purity Check

Before using the compound in critical synthesis, perform this simple check:

-

Solubility Test: Dissolve 10 mg in 1 mL of water. The solution should be clear and colorless. Turbidity suggests the presence of the free base or organic impurities.[1]

-

Chloride Titration: A silver nitrate titration should confirm a stoichiometry of 2.0 ± 0.1 equivalents of Cl⁻, verifying the dihydrochloride state.[1]

References

-

Calderon, S. N., et al. (1997).[1] "Probes for Narcotic Receptor Mediated Phenomena. 23. Synthesis, Opioid Receptor Binding, and Bioassay of the Highly Selective δ Agonist (+)-SNC 80." Journal of Medicinal Chemistry, 40(5), 695-704.[1][7] Link

- Key Reference for stereochemical assignment and synthesis via resolution.

-

ChemScene. (2024).[1] "(2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride Product Data." ChemScene Catalog. Link

- Source for physical properties and commercial specific

-

BenchChem. (2024).[1] "Scientific Research Applications of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine." BenchChem Knowledge Base.[1] Link

- General context on piperazine deriv

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (2S,5S)-1-Benzyl-2,5-dimethylpiperazine | 745031-35-0 | Benchchem [benchchem.com]

- 7. Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Chiral Benzyl-Dimethylpiperazines: A Technical Guide

Executive Summary: The Stereochemical Pivot

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antidepressants, antipsychotics, and antihistamines. However, the achiral parent compound, 1-benzylpiperazine (BZP) , is pharmacologically promiscuous, acting primarily as a non-selective monoamine releaser with significant abuse potential.

The introduction of chiral methyl groups at the C2, C3, C5, or C6 positions of the piperazine ring—specifically creating chiral benzyl-dimethylpiperazines —fundamentally alters this landscape. These methyl substituents exert conformational locking , forcing the piperazine ring into specific chair or boat conformations that restrict binding to "off-target" monoamine transporters while dramatically enhancing affinity for Delta-Opioid Receptors (DOR) and Sigma-1 Receptors (σ1R) .

This guide analyzes the biological activity, structure-activity relationships (SAR), and synthesis of these chiral ligands, positioning them not as stimulants, but as precision tools for neuropathic pain, depression, and neuroprotection.

Chemical Architecture & Conformational Locking

The Chiral Switch

Unsubstituted piperazine rings undergo rapid ring inversion (

-

2,5-Dimethylpiperazine Series: The trans-isomer (2R,5R or 2S,5S) forces the methyl groups into a diequatorial orientation to minimize 1,3-diaxial strain. This is the scaffold found in the potent DOR agonist SNC-80 .

-

3,5-Dimethylpiperazine Series: Often used to explore steric bulk tolerance in binding pockets (e.g., Acetylcholinesterase gorges).

Structure-Activity Relationship (SAR) Matrix

| Structural Motif | Chirality | Primary Target | Biological Outcome | Key Reference |

| 1-Benzyl-piperazine | Achiral | DA/NE Transporters | Stimulant, Euphoria (Abuse Potential) | [1] |

| 1-Benzyl-2,5-dimethylpiperazine | (2R,5S) / (2S,5R) | Delta-Opioid (DOR) | Agonist (Analgesia, Antidepressant) | [2] |

| 1-Benzyl-3,5-dimethylpiperazine | (3R,5S) (cis) | Sigma-1 (σ1R) | Antagonist (Neuropathic Pain) | [3] |

| N-substituted 2-methylpiperazine | (R) vs (S) | nAChR ( | Antagonist vs Agonist switch | [4] |

Pharmacological Profiles[1][2][3][4][5][6]

Delta-Opioid Receptor (DOR) Agonism

The most clinically significant application of chiral benzyl-dimethylpiperazines is in the development of non-addictive analgesics. Unlike Mu-opioid agonists (morphine), DOR agonists do not cause respiratory depression or significant physical dependence.

-

Mechanism: The chiral piperazine core (e.g., in SNC-80) binds to the orthosteric site of the DOR. The specific (2S,5R) stereochemistry aligns the basic nitrogen with Asp128 and the benzyl group with the aromatic cluster (Phe218, Trp284) in the receptor pocket.

-

Therapeutic Value: Relief of inflammatory and neuropathic pain; potential rapid-acting antidepressant effects via BDNF signaling.

Sigma-1 Receptor (σ1R) Modulation

Chiral benzyl-dimethylpiperazines act as high-affinity ligands for σ1R, an intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

-

Mechanism: Under cellular stress, σ1R translocates to the plasma membrane to modulate ion channels (Kv1.2, NMDA). Chiral piperazine antagonists prevent this translocation, blocking the sensitization of nociceptors.

-

Selectivity: The dimethyl substitution often improves selectivity against σ2R and the hERG channel, reducing cardiotoxicity risks compared to achiral analogs.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine

A self-validating workflow for generating the chiral core.

Reagents: (2R,5R)-2,5-dimethylpiperazine, Benzyl chloride,

-

Dissolution: Dissolve (2R,5R)-2,5-dimethylpiperazine (1.0 eq) in anhydrous ACN.

-

Base Addition: Add anhydrous

(2.5 eq) to scavenge HCl. -

Alkylation (Critical Step):

-

Cool mixture to 0°C.

-

Add Benzyl chloride (1.0 eq) dropwise over 30 mins. Note: Stoichiometry is vital to prevent di-benzylation.

-

-

Reflux: Warm to room temperature, then reflux at 80°C for 12 hours.

-

Workup: Filter inorganic salts. Evaporate solvent.[1]

-

Purification: Flash chromatography (

:MeOH:NH_3$ 95:5:0.5). -

Validation:

-

NMR: Check for benzyl

singlet (~3.5 ppm) and methyl doublets. -

Chiral HPLC: Chiralpak AD-H column, Hexane/IPA (90:10), to confirm >98% ee.

-

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Standardized method to determine

-

Membrane Prep: Homogenize Guinea pig brain cortex (rich in σ1R) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min.

-

Incubation:

-

Radioligand:

(2 nM). -

Competitor: Chiral benzyl-dimethylpiperazine (10 concentrations,

to -

Non-specific: Define with 10 µM Haloperidol.

-

-

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

-

Analysis: Scintillation counting. Calculate

and convert to

Visualizations

Synthesis & Resolution Logic

The following diagram illustrates the pathway from racemic precursors to the active pharmaceutical ingredient (API) core, highlighting the resolution step.

Caption: Workflow for the enantioselective synthesis of the bioactive piperazine core.

Delta-Opioid Signaling Pathway

This diagram details the downstream effects of the chiral ligand binding to DOR, contrasting it with the classic Mu-opioid pathway.

Caption: DOR activation by chiral piperazines leads to neuronal hyperpolarization and analgesia.

References

-

Costantino, L., et al. (2005).[2] Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Papke, R. L., et al. (2010). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Molecular Pharmacology. Retrieved from [Link]

-

Organic Syntheses. (1973). 1-Benzylpiperazine Synthesis Protocol. Coll. Vol. 5, p.88. Retrieved from [Link]

-

Ronsisvalle, G., et al. (2000). Non-peptide opioids: the delta-opioid agonist SNC 80.[3] Current Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2R,5R)-1-Benzyl-2,5-dimethylpiperazine | 324750-43-8 | Benchchem [benchchem.com]

Technical Guide: Stereochemical Analysis and Synthesis of 1-Benzyl-2,5-dimethylpiperazine Isomers

The following technical guide details the stereochemical analysis, synthesis, and characterization of 1-benzyl-2,5-dimethylpiperazine isomers. It is structured for immediate application in medicinal chemistry and process development workflows.

Executive Summary: The Stereochemical Imperative

The 1-benzyl-2,5-dimethylpiperazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for delta-opioid receptor agonists (e.g., SNC-80) and various CNS-active ligands.[1] Unlike the achiral piperazine parent, the introduction of the 2,5-dimethyl substitution pattern creates complex stereochemical challenges.

The critical variable in drug development is the desymmetrization of the piperazine ring upon N-benzylation. While the parent cis-2,5-dimethylpiperazine is a meso compound (achiral), its N-benzylated derivative becomes chiral, generating a racemic pair. Understanding this transition is vital for controlling enantiopurity in downstream API synthesis.

Stereochemical Matrix & Nomenclature

The 2,5-dimethylpiperazine core exists in two diastereomeric forms: trans and cis. Upon N1-benzylation, the symmetry breaks, resulting in four distinct stereoisomers.

The Isomer Hierarchy

| Parent Isomer | Chirality | Configuration | Product upon N1-Benzylation | Resulting Chirality | CAS No. (Example) |

| Trans | Chiral ( | Single Enantiomer | 745031-35-0 | ||

| Trans | Chiral ( | Single Enantiomer | 324750-43-8 | ||

| Cis | Meso ( | Enantiomer A | 198896-00-3 | ||

| Cis | Meso ( | Enantiomer B | 260254-80-6 |

*Note: The parent cis isomer is achiral (meso) due to a center of inversion in its specific conformation. However, N1-substitution destroys this symmetry, converting the meso precursor into a racemic mixture of (2R,5S) and (2S,5R) products.

Visualizing the Stereochemical Flow

Figure 1: Stereochemical divergence upon N-benzylation. Note that the meso-cis precursor yields a racemic product.

Conformational Analysis

The biological activity of these isomers is dictated by their preferred chair conformations.

Trans Isomers ((2S,5S) and (2R,5R))

-

Conformation: The diequatorial placement of the C2 and C5 methyl groups is energetically favored.

-

N-Substituent: The bulky N1-benzyl group also prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Result: A rigid, locked chair conformation. This rigidity often leads to higher receptor affinity (e.g., in opioid receptors) compared to the more flexible cis isomers.

Cis Isomers ((2R,5S) / (2S,5R))

-

Conformation: In the cis configuration, one methyl group must be axial while the other is equatorial in any given chair form.

-

Equilibrium: The molecule undergoes rapid ring flipping. However, the N1-benzyl group strongly biases the equilibrium to place the benzyl group equatorially.

-

Energetics: The conformer with N1-Benzyl (eq) and C2-Me (eq) / C5-Me (ax) is typically lower in energy than the alternative.

Synthetic Protocols

Protocol A: Enantioselective Synthesis (Chiral Pool)

Target: (2S, 5S)-1-Benzyl-2,5-dimethylpiperazine (High Optical Purity) Mechanism: Retention of stereochemistry from L-Alanine.

-

Dimerization: Heat L-Alanine in ethylene glycol to form cyclo(L-Ala-L-Ala). This yields (3S, 6S)-3,6-dimethyl-2,5-diketopiperazine.

-

Reduction: Reduce the diketopiperazine using LiAlH₄ in THF. This preserves the chiral centers, yielding (2S, 5S)-2,5-dimethylpiperazine.

-

Benzylation:

-

Reagents: Benzyl chloride (1.0 eq), Triethylamine (1.2 eq), DCM (anhydrous).

-

Conditions: 0°C to RT, 12 h.

-

Purification: The product is a single enantiomer. Purify via recrystallization of the dihydrochloride salt from EtOH/Et₂O.

-

Protocol B: Separation of Diastereomers (From Racemic Mix)

Target: Separation of cis and trans isomers from a bulk synthesis.

If starting from a mixture of 2,5-dimethylpiperazine isomers (industrial grade):

-

Benzylation: Perform standard benzylation on the mixture.

-

Separation Strategy:

-

Step 1 (Diastereomers): The cis and trans 1-benzyl derivatives have significantly different physical properties.

-

Method: Column chromatography on Silica Gel.[2]

-

Mobile Phase: 95:5 DCM:MeOH with 0.1% NH₄OH.

-

Order of Elution: The trans isomer (diequatorial, less polar surface area) typically elutes before the cis isomer.

-

-

Step 2 (Enantiomers - Optional): If the trans fraction is racemic ((2S,5S) + (2R,5R)), resolve using (L)-Tartaric acid .

-

Dissolve racemic trans-base in hot ethanol.

-

Add (L)-tartaric acid.

-

The (2S,5S)-tartrate salt crystallizes preferentially.

-

-

Analytical Validation (Self-Validating Methods)

To ensure the identity of the synthesized isomer, use the following analytical markers.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

Distinguishing cis vs trans based on coupling constants (

| Feature | Trans Isomer ((2S,5S)) | Cis Isomer ((2R,5S)) |

| Methyl Signals | Doublet, ~0.95 ppm. Sharp. | Doublet, ~1.05 ppm. Often broadened due to ring flip. |

| Ring Protons (H2/H5) | Axial-Axial Coupling ( | Averaged Coupling: Smaller observed couplings due to rapid equilibrium or axial-equatorial relationships. |

| NOE Signal | Strong NOE between C2-H (ax) and C6-H (ax). | Weak or absent NOE between C2-H and C6-H due to geometric distance in the preferred conformer. |

HPLC Method for Enantiomeric Excess (ee)

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention:

-

(2S, 5S)-Trans: ~12 min.

-

(2R, 5R)-Trans: ~15 min.

-

Cis enantiomers typically elute at distinct times from the trans pair.

-

References

-

BenchChem. (2S,5S)-1-Benzyl-2,5-dimethylpiperazine Product Analysis and Applications. Retrieved from

-

CymitQuimica. (2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride Properties. Retrieved from

-

ChemicalBook. NMR Spectrum and Characterization of 1-Benzylpiperazine Derivatives. Retrieved from

-

NIST Chemistry WebBook. Cis-2,5-dimethylpiperazine Stereochemistry and Data. Retrieved from

-

Organic Syntheses. Synthesis of 1-Benzylpiperazine (General Protocol Adaptation). Org.[2][3][4] Synth. 1957 , 37, 6. Retrieved from

Sources

Methodological & Application

Application Note: (2R,5S)-1-benzyl-2,5-dimethylpiperazine in Asymmetric Synthesis

This guide details the application of (2R,5S)-1-benzyl-2,5-dimethylpiperazine as a chiral auxiliary and scaffold in asymmetric synthesis. Unlike covalent auxiliaries (e.g., Evans oxazolidinones) that are attached and cleaved, this piperazine derivative functions primarily as a non-covalent chiral auxiliary (resolving agent), a chiral ligand/co-catalyst , and a chiral building block for pharmaceutical intermediates (e.g., SNC-80).

Executive Summary

-

Core Function: Chiral Resolution Agent, Organocatalytic Co-factor, Chiral Scaffold.

-

Stereochemistry: The trans-2,5-dimethyl arrangement locks the piperazine ring into a rigid conformation, creating a distinct chiral pocket. The N-benzyl group adds steric bulk and lipophilicity, essential for solubility in organic solvents and for "shielding" one face of the molecule during catalytic events.

Physical Properties & Handling

| Property | Data |

| Molecular Formula | C₁₃H₂₀N₂ (Free Base) / C₁₃H₂₂Cl₂N₂ (2HCl Salt) |

| Molecular Weight | 204.31 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid (Salt); Viscous oil (Free Base) |

| Solubility | Salt: Soluble in water, MeOH. Free Base: Soluble in DCM, EtOAc, Toluene. |

| Stability | Hygroscopic (Salt). Store under inert atmosphere at 2–8°C. |

| pKa | ~9.0 (Secondary amine), ~5.5 (Tertiary amine) |

Protocol A: Chiral Resolution of Racemic Carboxylic Acids

Context: This auxiliary is highly effective for the optical resolution of racemic

Workflow Diagram (Graphviz)

Figure 1: Workflow for the optical resolution of racemic acids using the piperazine auxiliary.

Experimental Procedure

-

Salt Formation:

-

Dissolve 10 mmol of the racemic acid in minimal boiling ethanol (or EtOH/H₂O 9:1).

-

Add 5–10 mmol (0.5–1.0 eq) of (2R,5S)-1-benzyl-2,5-dimethylpiperazine (free base).

-

Note: If using the dihydrochloride salt of the auxiliary, pre-neutralize it with 2 eq of NaOH and extract the free base into DCM, dry, and concentrate before use.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature over 12 hours. Do not disturb the vessel.

-

If no precipitate forms, scratch the glass or add a seed crystal.

-

-

Isolation:

-

Filter the crystals (Diastereomer A). Wash with cold ethanol.

-

Retain the mother liquor (enriched in Diastereomer B).

-

-

Purification (The "Self-Validating" Step):

-

Recrystallize the salt from hot ethanol until the melting point is constant.

-

Validation: Take a small aliquot, treat with 1M NaOH, extract the amine, and measure the optical rotation of the recovered acid. Repeat recrystallization if ee < 95%.

-

-

Recovery:

-

Suspend the purified salt in water. Add 1M HCl (pH < 2) to protonate the amine.

-

Extract the chiral acid with Ethyl Acetate (3x).

-

Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover the (2R,5S)-1-benzyl-2,5-dimethylpiperazine for reuse.

-

Protocol B: Asymmetric Organocatalysis (Michael Addition)

Context: Derivatives of trans-2,5-dimethylpiperazine act as chiral additives (co-catalysts) in the L-Proline catalyzed conjugate addition of nitroalkanes to cyclic enones. The (2R,5S)-1-benzyl derivative provides a distinct steric environment, often enhancing enantioselectivity in non-polar solvents where the benzyl group aids solubility and supramolecular assembly.

Mechanistic Pathway (Graphviz)

Figure 2: Dual activation mechanism. The auxiliary acts as a chiral base to generate the nitronate, while Proline activates the enone.

Experimental Procedure

-

Reaction Setup:

-

To a vial, add cyclohexenone (1.0 mmol), nitromethane (5.0 mmol), L-Proline (0.1 mmol, 10 mol%), and (2R,5S)-1-benzyl-2,5-dimethylpiperazine (0.1 mmol, 10 mol%).

-

Solvent: CHCl₃ or Toluene (1.0 M concentration).

-

-

Incubation:

-

Stir at room temperature (20–25°C) for 24–48 hours.

-

Observation: The mixture may become heterogeneous. The piperazine ensures the formation of a reactive nitronate species while the benzyl group directs the facial selectivity via steric shielding.

-

-

Work-up:

-

Quench with saturated NH₄Cl solution.

-

Extract with DCM. Dry over Na₂SO₄.

-

-

Analysis:

-

Purify via flash chromatography (Hexane/EtOAc).

-

Determine ee% using a Chiralpak AD-H column (Isopropanol/Hexane).

-

Protocol C: Synthesis of the Auxiliary

Context: If the specific (2R,5S)-1-benzyl derivative is unavailable, it can be synthesized from the commercially available trans-2,5-dimethylpiperazine. This protocol ensures mono-benzylation.

-

Starting Material: trans-2,5-dimethylpiperazine (Racemic or Enantiopure). If racemic, resolution with L-Tartaric acid is required first to isolate the (2R,5S) isomer.[4]

-

Mono-Benzylation:

-

Dissolve (2R,5S)-2,5-dimethylpiperazine (1.0 eq) in DCM at 0°C.

-

Add Benzyl chloride (1.0 eq) dropwise over 1 hour. Crucial: Do not use excess benzyl chloride to avoid di-benzylation.

-

Add TEA (1.1 eq) as a scavenger.

-

-

Purification:

-

The mono-benzyl product is less polar than the starting material but more polar than the di-benzyl impurity.

-

Column Chromatography: DCM:MeOH:NH₄OH (90:10:1).

-

-

Salt Formation:

-

Dissolve the oil in Ethanol and add concentrated HCl (2.2 eq).

-

Precipitate the dihydrochloride salt with diethyl ether.

-

References

-

SNC-80 Synthesis: Calderon, S. N., et al. "Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands." Journal of Organic Chemistry, 2003, 68(10), 3976-3980.[5] Link

-

Organocatalysis: Hanessian, S., et al. "Proline-catalyzed asymmetric Michael addition of nitroalkanes to cyclic enones mediated by a chiral diamine." Organic Letters, 2005, 7(22), 4875-4878. Link

-

Chiral Resolution: Cymerman Craig, J., et al. "1-Benzylpiperazine." Organic Syntheses, Coll. Vol. 5, p.88 (1973). Link

-

General Review: Dinsmore, C. J., & Beshore, D. C. "Recent advances in the synthesis of diketopiperazines." Tetrahedron, 2002, 58(17), 3297-3312. Link

Sources

- 1. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride;CAS No.:198896-00-3 [chemshuttle.com]

- 4. (2S,5S)-1-Benzyl-2,5-dimethylpiperazine | 745031-35-0 | Benchchem [benchchem.com]

- 5. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

conjugate addition reactions mediated by (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Topic: Conjugate Addition Reactions Mediated by (2R,5S)-1-benzyl-2,5-dimethylpiperazine Document Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Development Scientists

Introduction

(2R,5S)-1-benzyl-2,5-dimethylpiperazine (CAS: 198896-00-3) is a specialized chiral diamine organocatalyst. Unlike ubiquitous proline derivatives, this piperazine scaffold offers a unique steric environment driven by its rigid cyclic backbone and the desymmetrizing N-benzyl group. It is primarily utilized in asymmetric Michael addition (conjugate addition) reactions, specifically coupling unmodified aldehydes to nitroalkenes.[1]

This guide details the mechanistic underpinnings, optimized experimental protocols, and troubleshooting strategies for deploying this catalyst to generate chiral

Mechanism of Action

The reaction proceeds via enamine catalysis , a mode of activation where the secondary amine of the piperazine condenses with the aldehyde substrate. The catalytic cycle involves three critical phases:

-

Enamine Formation: The free secondary amine (N4) reacts with the aldehyde to form a nucleophilic enamine intermediate.[1] The N-benzyl group at position 1 and the methyl groups at C2/C5 dictate the facial selectivity.

-

Stereoselective Addition: The enamine attacks the electrophilic nitroalkene.[1] The rigid piperazine chair conformation shields one face of the enamine, directing the approach of the nitroalkene to favor the syn-diastereomer.

-

Hydrolysis: The resulting iminium species is hydrolyzed by water (present in the solvent or added), releasing the final Michael adduct and regenerating the active catalyst.[1]

Pathway Diagram

Figure 1: Catalytic cycle for the asymmetric Michael addition showing enamine formation and turnover.[1]

Application Data & Performance

The catalyst demonstrates high efficiency for the addition of aliphatic aldehydes to various

| Parameter | Typical Range | Notes |

| Catalyst Loading | 10 – 20 mol% | Lower loading (5 mol%) possible for highly reactive substrates.[1] |

| Yield | 80 – 88% | Isolated yields after chromatography.[1] |

| Diastereoselectivity (dr) | Up to 97:3 | Favors the syn isomer.[1] |

| Enantioselectivity (ee) | Up to 85% | Dependent on solvent choice and temperature.[1] |

| Reaction Time | 24 – 48 hours | Slower at lower temperatures ( |

Detailed Experimental Protocol

Target Reaction: Asymmetric addition of butyraldehyde to trans-

Materials

-

Catalyst: (2R,5S)-1-benzyl-2,5-dimethylpiperazine (Free base or Dihydrochloride salt).[2]

-

Substrates: Butyraldehyde (freshly distilled), trans-

-nitrostyrene. -

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][3] Note: Alcohols stabilize the transition state via H-bonding.

-

Additive: Trifluoroacetic acid (TFA) or Benzoic acid (if using free base catalyst).[1]

Step-by-Step Procedure

-

Catalyst Activation:

-

Option A (Free Base): In a 10 mL round-bottom flask, dissolve the catalyst (0.10 mmol, 20 mol%) in MeOH (1.0 mL). Add TFA (0.10 mmol, 20 mol%) to form the active salt species in situ.[1]

-

Option B (Dihydrochloride Salt): Dissolve the salt (0.10 mmol) in MeOH (1.0 mL) and add Triethylamine (0.10 mmol) to release the mono-protonated active species.[1]

-

-

Substrate Addition:

-

Add trans-

-nitrostyrene (0.50 mmol, 1.0 equiv) to the catalyst solution. -

Stir at room temperature (

) for 5 minutes to ensure homogeneity. -

Add butyraldehyde (1.0 mmol, 2.0 equiv) in one portion.

-

-

Reaction Monitoring:

-

Workup:

-

Purification:

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of gamma-nitroaldehydes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation or insufficient acid.[1] | Ensure 1:1 ratio of Catalyst:Acid.[1] The acid facilitates enamine hydrolysis.[1] Try increasing reaction time. |

| Low Enantioselectivity | Temperature too high or solvent interference.[1] | Lower temperature to |

| Poor Diastereocontrol | Epimerization of product. | Avoid basic workup conditions.[1] Process immediately after reaction completion. |

| Catalyst Solubility | Salt form insoluble in non-polar solvents.[1] | Use MeOH or EtOH if using the HCl salt. Use the free base for DCM/Toluene reactions.[1] |

References

-

Barros, M. T., & Phillips, A. M. (2007).[1] "Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes." European Journal of Organic Chemistry, 2007(2), 178–185.[1] [1]

-

Tsogoeva, S. B. (2007).[1] "Recent Advances in Asymmetric Organocatalytic 1,4-Conjugate Additions." European Journal of Organic Chemistry, 2007(11), 1701–1716.[1] [1]

-

BenchChem. (2R,5S)-1-Benzyl-2,5-dimethylpiperazine Product Data. [1]

Sources

Application Note: Stereoselective Synthesis of Pharmaceutical Intermediates with Chiral Piperazines

Abstract

Chiral piperazines represent a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for varying therapeutic classes including antiretrovirals (Indinavir), antidepressants (Vortioxetine), and antihistamines (Levocetirizine). However, the introduction of chirality into the piperazine ring—particularly at the C2 and C3 positions—presents significant synthetic challenges regarding regioselectivity and the prevention of racemization. This guide outlines three validated protocols for the stereoselective synthesis of chiral piperazines, ranging from de novo chiral pool construction to modern asymmetric hydrogenation, providing researchers with scalable, high-fidelity methodologies.

Strategic Overview & Decision Matrix

The choice of synthetic route depends heavily on the substitution pattern, required scale, and available starting materials.

-

Route A: Chiral Pool Synthesis (Diketopiperazine Reduction)

-

Route B: Asymmetric Hydrogenation of Pyrazines

-

Route C: Resolution & Late-Stage Functionalization

Decision Workflow

Figure 1: Strategic decision matrix for selecting the optimal synthesis pathway based on target structure.

Protocol A: Chiral Pool Synthesis (Diketopiperazine Route)

This method utilizes the inherent chirality of amino acids.[1] By coupling two amino acids and cyclizing them into a diketopiperazine (DKP), the stereocenters are "locked" before the final reduction.

Mechanism[7][8]

-

Coupling: N-protected amino acid + Amino ester

Dipeptide. -

Cyclization: Deprotection triggers intramolecular cyclization to DKP.

-

Reduction: Carbonyls are reduced to methylenes using strong hydrides.

Detailed Procedure

Target: (2S,5S)-2,5-Dimethylpiperazine (from L-Alanine)

Reagents:

-

N-Boc-L-Alanine

-

L-Alanine Methyl Ester HCl

-

EDC·HCl / HOBt (Coupling agents)

-

TFA (Deprotection)

-

LiAlH4 (LAH) or Borane-THF (Reduction)

Step-by-Step:

-

Peptide Coupling:

-

Dissolve N-Boc-L-Alanine (10 mmol) and L-Alanine Methyl Ester HCl (10 mmol) in DCM (50 mL).

-

Add DIPEA (22 mmol) followed by EDC·HCl (11 mmol) and HOBt (11 mmol) at 0°C.

-

Stir at RT for 12 h. Wash with 1N HCl, sat. NaHCO3, and brine. Dry (Na2SO4) and concentrate.

-

Checkpoint: Verify dipeptide formation via LC-MS.

-

-

Cyclization to Diketopiperazine (DKP):

-

Dissolve the intermediate in DCM (20 mL) and add TFA (10 mL). Stir 2 h (Boc removal).

-

Concentrate to remove TFA.

-

Redissolve residue in sec-butanol (or toluene) and reflux for 4–6 h. The free amine attacks the ester, closing the ring.

-

Cool to precipitate the DKP. Filter and wash with ether.

-

-

Reduction (The Critical Step):

-

Safety: Perform under N2 flow. LAH reacts violently with moisture.

-

Suspend LiAlH4 (4.0 equiv) in dry THF at 0°C.

-

Add the DKP solid portion-wise (exothermic).

-

Reflux for 12–24 h. The solution should turn grey/white.

-

Fieser Workup: Cool to 0°C. Carefully add:

mL water, -

Filter the granular precipitate. Concentrate the filtrate.

-

Purify via distillation or recrystallization as the HCl salt.

-

Data Summary:

| Parameter | Value | Notes |

| Yield (Overall) | 60–75% | High efficiency for a 3-step sequence. |

| Enantiomeric Excess | >98% | Minimal racemization if reflux temps are controlled. |

| Scalability | High (kg) | Limited only by LAH handling safety. |

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation

For targets that are difficult to access via amino acids (e.g., aryl-substituted piperazines), asymmetric hydrogenation of pyrazines is the method of choice. This protocol relies on activating the pyrazine ring (increasing electrophilicity) using an alkyl halide or Lewis acid.

Mechanism

Pyrazines are electron-deficient and difficult to hydrogenate. Quaternization with an alkyl halide (e.g., Benzyl bromide) creates a pyrazinium salt, which is readily reduced by chiral Iridium complexes.

detailed Procedure

Target: (S)-1-Benzyl-2-methylpiperazine

Reagents:

-

2-Methylpyrazine

-

Benzyl Bromide (BnBr)

-

Catalyst:

(1.0 mol%) -

Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)

-

Hydrogen Gas (H2)

Step-by-Step:

-

Substrate Activation:

-

Mix 2-Methylpyrazine (5.0 mmol) and BnBr (5.5 mmol) in Acetone (10 mL).

-